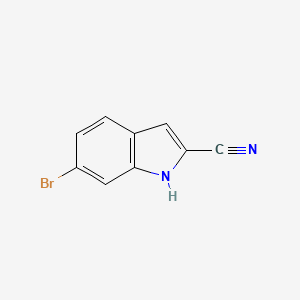

6-bromo-1H-indole-2-carbonitrile

Übersicht

Beschreibung

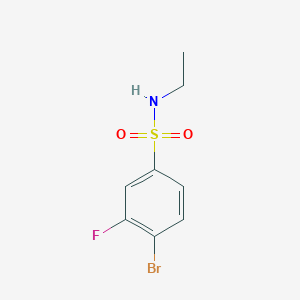

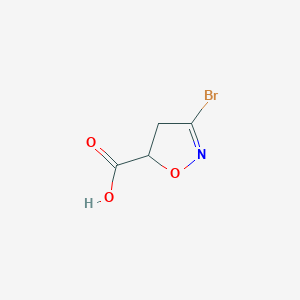

6-bromo-1H-indole-2-carbonitrile is a compound with the CAS Number 1420537-60-5 . It has a molecular weight of 221.06 and is a solid at room temperature .

Synthesis Analysis

The synthesis of 6-bromo-1H-indole-2-carbonitrile and similar compounds has been studied extensively. One approach involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 6-bromo-1H-indole-2-carbonitrile is represented by the linear formula C9H5BrN2 . The InChI code for this compound is 1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H .Chemical Reactions Analysis

The compound 6-bromo-1H-indole-2-carbonitrile can undergo various chemical reactions. For instance, it can participate in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings to afford a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .Physical And Chemical Properties Analysis

6-bromo-1H-indole-2-carbonitrile is a solid at room temperature . It has a melting point of 190 - 192 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Aminoindoloisoquinolines : 6-bromo-1H-indole-2-carbonitrile is used in the synthesis of 6-aminoindoloisoquinolines, which are synthesized from 2-(2-bromophenyl)-1H-indoles. This process involves the use of CuBr and K2CO3 in DMSO at 100° (Kobayashi et al., 2015).

- Novel Tetrazolopyrimidine Synthesis : It is also a precursor in the one-pot, three-component synthesis of novel tetrazolopyrimidine compounds, showing potent anticancer activities against human colon and lung cancer (Radwan et al., 2020).

- Synthesis of Substituted Indoles : 6-bromo-1H-indole-2-carbonitrile aids in the synthesis of new substituted 2-(trimethylstannyl)indoles, which have potential applications in various chemical reactions (Kumar et al., 2008).

Potential in Pharmacology and Medicine

- Inhibitor of SARS CoV-2 Mpro : Derivatives of 6-bromo-1H-indole-2-carbonitrile have been investigated as inhibitors of SARS-CoV-2 Mpro, showing potential as therapeutic agents against COVID-19 (Venkateshan et al., 2020).

- Anti-Schistosomicidal Activities : Certain synthesized compounds involving 6-bromo-1H-indole-2-carbonitrile exhibit moderate to good anti-schistosomicidal activities, suggesting its role in developing treatments for schistosomiasis (Jiang et al., 2017).

Applications in Organic Chemistry

- Cross-Coupling Reactions : It is utilized in the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions. This process allows for the creation of a variety of substituted indole-2-carbonitriles (Hrizi et al., 2021).

- Pyridine and Bipyridine Derivative Synthesis : The compound is integral in the one-pot synthesis of indol-3-yl pyridine and 2,2′-bipyridine derivatives, a process that highlights its versatility in creating complex heterocyclic structures (Thirumurugan et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

6-Bromo-1H-indole-2-carbonitrile is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for developing new useful derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives can be involved in metabolic pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

6-bromo-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTZWOPSFGBVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)